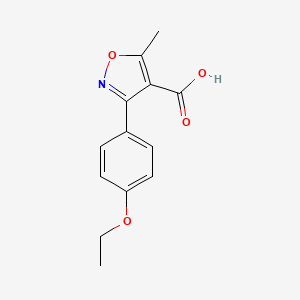
3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethoxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The methyl group can be introduced via alkylation, and the carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial production process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other substituents.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(4-Nitrophenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-3-17-10-6-4-9(5-7-10)12-11(13(15)16)8(2)18-14-12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
JQDDLABHUQXTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


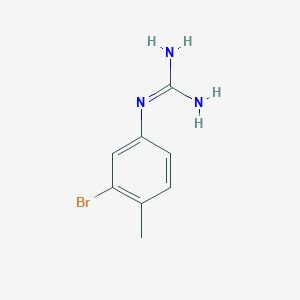
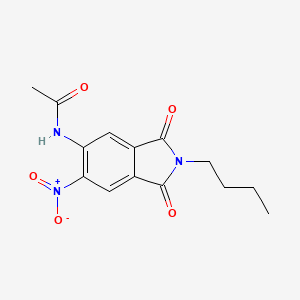
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)

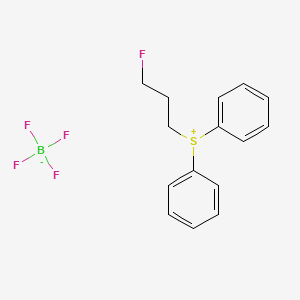

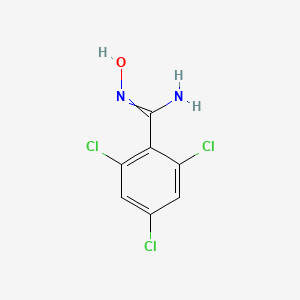
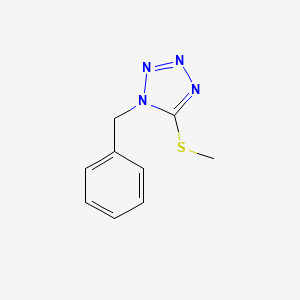
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
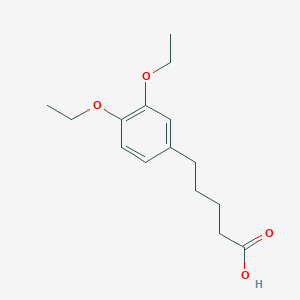
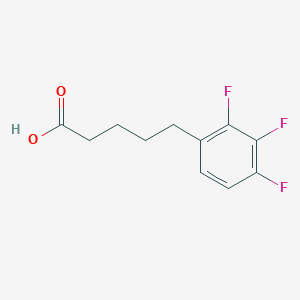
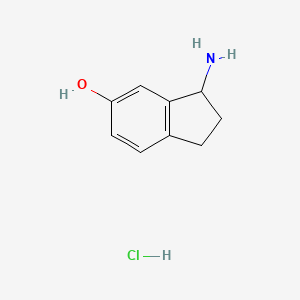
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
